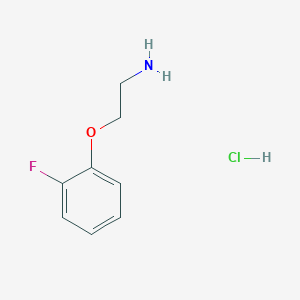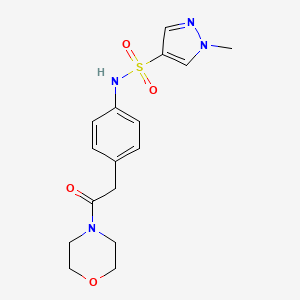
1-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H20N4O4S and its molecular weight is 364.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial and Antimicrobial Activity
1-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-1H-pyrazole-4-sulfonamide derivatives have shown promise in antimalarial and antimicrobial activities. A study reported the synthesis of pyrazole-based cinnoline derivatives, which exhibited in vitro antimalarial activity against Plasmodium falciparum, along with good anti-bacterial activity against various pathogenic microbes (Unnissa, Nisha, & Reddy, 2015).
Antiproliferative Activities
Another significant application of this compound is in antiproliferative activities. Pyrazole-sulfonamide derivatives were synthesized and tested for their antiproliferative activities against HeLa and C6 cell lines. The compounds showed selective effects against rat brain tumor cells (C6), with some showing broad spectrum antitumor activity (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Inhibition of Carbonic Anhydrase Isoenzymes
Research has also highlighted the role of pyrazole-based sulfonamide derivatives in inhibiting human carbonic anhydrase (CA) isoenzymes I and II. These compounds demonstrated effective inhibitory activity, potentially useful in treating conditions related to these enzymes (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).
Inhibition of Acetylcholinesterase
Additionally, certain pyrazoline benzensulfonamides, which include the pyrazole and sulfonamide pharmacophores, were synthesized and found to inhibit acetylcholinesterase (AChE) enzyme. These compounds also demonstrated low cytotoxicity, making them potential candidates for developing new inhibitors for CAs or AChE (Ozmen Ozgun et al., 2019).
Synthesis of Novel Heterocycles
The compound has been used in synthesizing novel heterocycles with potential antimicrobial activity. These include the treatment of pyrazole derivatives with various reagents, leading to the formation of a range of products with antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
Copper-Mediated Reactions
It has also been used as a directing group for copper-mediated reactions, specifically in C-H amidation and sulfonamidation. This application is significant in the synthesis of complex organic molecules (Lee, Shen, Gutierrez, & Li, 2016).
Propiedades
IUPAC Name |
1-methyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-19-12-15(11-17-19)25(22,23)18-14-4-2-13(3-5-14)10-16(21)20-6-8-24-9-7-20/h2-5,11-12,18H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFQWOIVARETMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

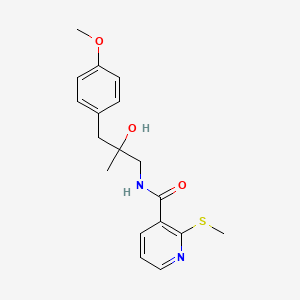
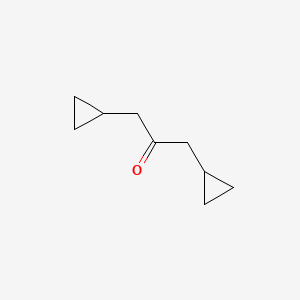
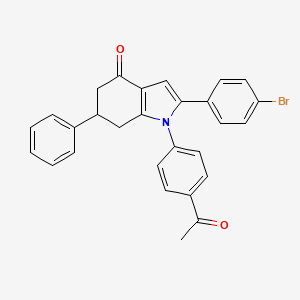

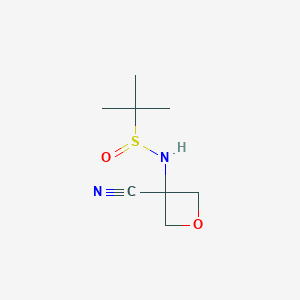
![2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2490130.png)

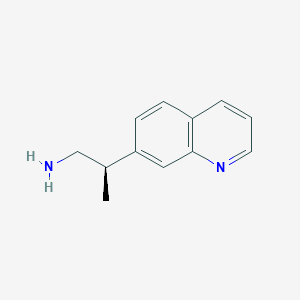
![5-Fluoro-2-{[1-(4-methylbenzoyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2490135.png)

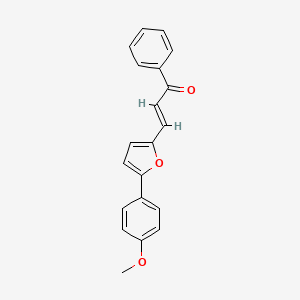
![ethyl 2-({[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2490139.png)
